6-[2-(3-chlorophenyl)vinyl]-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[2-(3-chlorophenyl)vinyl]-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, along with a chlorophenyl vinyl group and a piperidinylmethyl group. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
The synthesis of 6-[2-(3-chlorophenyl)vinyl]-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:
Cyclization Reaction: The synthesis begins with the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold.
Piperidinylmethyl Substitution: The final step involves the substitution of the piperidinylmethyl group onto the triazolothiadiazole core, typically using piperidine and suitable catalysts.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
6-[2-(3-chlorophenyl)vinyl]-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups on the triazolothiadiazole core are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used, and they can include various derivatives with modified functional groups.
Scientific Research Applications
6-[2-(3-chlorophenyl)vinyl]-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral agent.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Drug Design and Development: Due to its diverse pharmacological activities, this compound is of interest in drug design and development for the treatment of multifunctional diseases.
Mechanism of Action
The mechanism of action of 6-[2-(3-chlorophenyl)vinyl]-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with target receptors makes it a precise pharmacophore with a bioactive profile . It can modulate various biological processes by inhibiting or activating specific enzymes and receptors, leading to its observed pharmacological effects.
Comparison with Similar Compounds
6-[2-(3-chlorophenyl)vinyl]-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Oxadiazole and Thiadiazole Derivatives: These compounds also belong to the class of heterocyclic compounds and exhibit diverse pharmacological activities.
Thiazole Derivatives: Thiazole derivatives are another class of heterocyclic compounds with extensive therapeutic uses.
The uniqueness of this compound lies in its specific substituents and the resulting pharmacological profile, which distinguishes it from other similar compounds.
Properties
CAS No. |
1219590-25-6 |
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Molecular Formula |
C17H18ClN5S |
Molecular Weight |
359.9g/mol |
IUPAC Name |
6-[(E)-2-(3-chlorophenyl)ethenyl]-3-(piperidin-1-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H18ClN5S/c18-14-6-4-5-13(11-14)7-8-16-21-23-15(19-20-17(23)24-16)12-22-9-2-1-3-10-22/h4-8,11H,1-3,9-10,12H2/b8-7+ |
InChI Key |
VMYGIFGQBJMOEF-BQYQJAHWSA-N |
SMILES |
C1CCN(CC1)CC2=NN=C3N2N=C(S3)C=CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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